Elevated Lipophilicity Relative to the Des-Methyl Des-Hydroxy Analog
The target compound exhibits a computed XLogP3 of 2.2, compared with a LogP of 1.85 for 2-(2-benzamido-1,3-thiazol-4-yl)acetic acid, a direct analog lacking both the 2-hydroxy and 5-methyl substituents [1]. The increase of 0.35 log units is attributable to the methyl group and indicates moderately enhanced membrane permeability, which can be advantageous for CNS target engagement while still maintaining acceptable aqueous solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-(2-Benzamido-1,3-thiazol-4-yl)acetic acid; LogP = 1.85 |
| Quantified Difference | Δ = +0.35 |
| Conditions | Computed values; PubChem XLogP3 3.0 (target) vs. Chemsrc LogP (comparator) |
Why This Matters
A higher logP within the CNS-favorable range (1–3) may improve passive blood-brain barrier permeation, making the target compound a more attractive starting point for neurotherapeutic programs than the unsubstituted benzamido analog.
- [1] PubChem CID 20113280, '2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid', National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/20113280 (accessed 2026-05-06). View Source
